![molecular formula C16H14N6O2 B2534570 N-((8-甲氧基-[1,2,4]三唑并[4,3-a]嘧啶-3-基)甲基)吲哚并[2,3-c]喹唑啉-2-甲酰胺 CAS No. 2034368-48-2](/img/structure/B2534570.png)

N-((8-甲氧基-[1,2,4]三唑并[4,3-a]嘧啶-3-基)甲基)吲哚并[2,3-c]喹唑啉-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

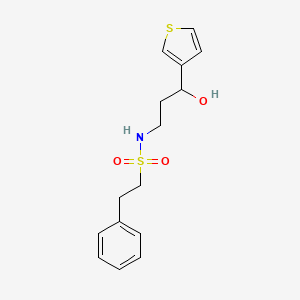

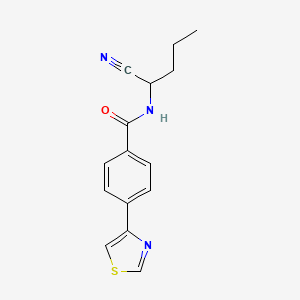

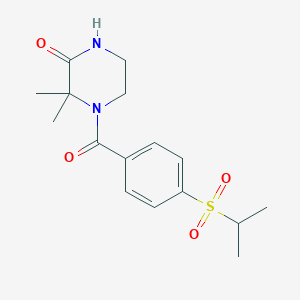

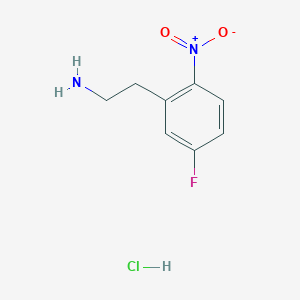

“N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide” is a compound with the molecular formula C12H13N7O2 . It belongs to a set of heterocycles obtained through a variety of synthetic routes .

Synthesis Analysis

The synthesis of such compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Amination of 2-amino-3,5-dibromopyrazine to form diaminopyrazine, followed by cyclization, is one of the methods used .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazolo[4,3-a]pyrazin-3-yl group attached to an indolizine-2-carboxamide group via a methylene bridge .Chemical Reactions Analysis

Triazolo[4,3-a]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Physical And Chemical Properties Analysis

The compound has an average mass of 287.277 Da and a monoisotopic mass of 287.113068 Da .科学研究应用

Anticancer Activity

Compounds with the 1,2,4-triazolo[4,3-a]pyrazine scaffold have been found to exhibit anticancer activity . Although specific studies on “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide” are not available, it is reasonable to infer that this compound might also have potential anticancer properties due to the presence of the 1,2,4-triazolo[4,3-a]pyrazine moiety.

Antimicrobial Activity

Triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Analgesic and Anti-inflammatory Activity

The 1,2,4-triazolo[4,3-a]pyrazine scaffold and its derivatives have been found to exhibit analgesic and anti-inflammatory activities . This suggests that “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide” might also possess these properties.

Antioxidant Activity

Compounds with the 1,2,4-triazolo[4,3-a]pyrazine scaffold have been reported to show antioxidant activity . This suggests that “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide” might also have potential antioxidant properties.

Antiviral Activity

The 1,2,4-triazolo[4,3-a]pyrazine scaffold and its derivatives have been found to exhibit antiviral activities . This suggests that “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide” might also possess these properties.

Enzyme Inhibitory Activity

Compounds with the 1,2,4-triazolo[4,3-a]pyrazine scaffold have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide” might also have potential enzyme inhibitory properties.

作用机制

未来方向

Compounds with similar structures have found applications in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers . This suggests potential future directions for the study and application of “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide”.

属性

IUPAC Name |

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]indolizine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O2/c1-24-16-14-20-19-13(22(14)7-5-17-16)9-18-15(23)11-8-12-4-2-3-6-21(12)10-11/h2-8,10H,9H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVWUZACZVUCCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN2C1=NN=C2CNC(=O)C3=CN4C=CC=CC4=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(naphthalen-2-yloxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2534501.png)